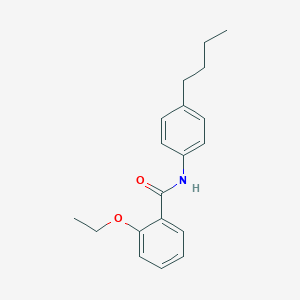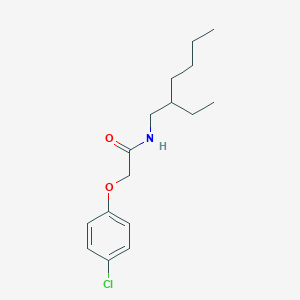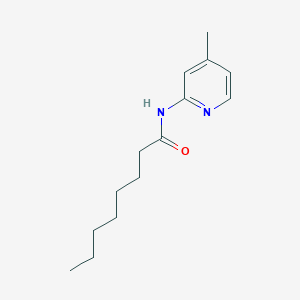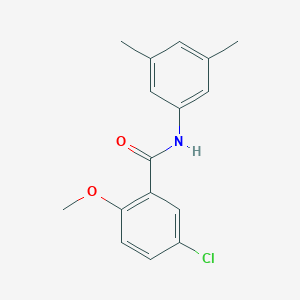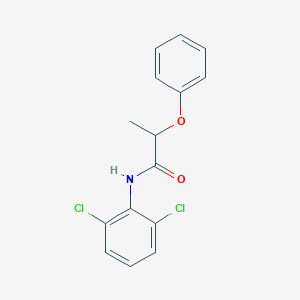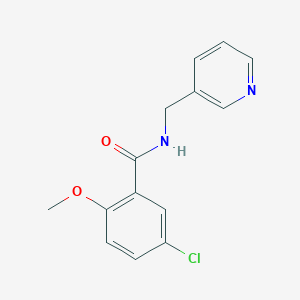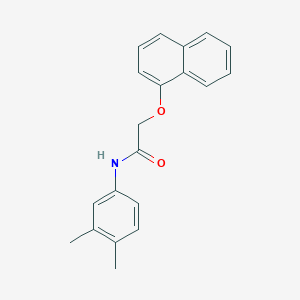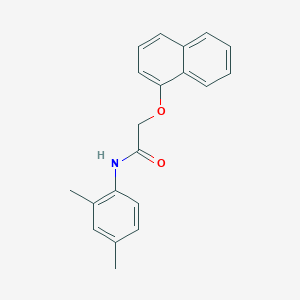
N-(2-ethylhexyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylhexyl)-2-methylbenzamide, also known as Octinoxate, is a widely used organic compound in the cosmetic industry. It is a colorless, oily liquid that is soluble in most organic solvents and has a faint odor. Octinoxate is used as an active ingredient in sunscreens, moisturizers, and other cosmetic products to protect the skin from the harmful effects of the sun's ultraviolet (UV) radiation.
作用機序
N-(2-ethylhexyl)-2-methylbenzamide works by absorbing UVB radiation and converting it into less harmful energy. It does this by forming a complex with the UVB photons, which causes a shift in the electronic energy levels of the molecule. This shift results in the absorption of the UVB radiation and the subsequent conversion of the energy into heat.
Biochemical and Physiological Effects
N-(2-ethylhexyl)-2-methylbenzamide has been shown to have low toxicity and is considered safe for use in cosmetic products. It is readily absorbed through the skin and metabolized in the liver. There is no evidence to suggest that N-(2-ethylhexyl)-2-methylbenzamide has any adverse effects on human health.
実験室実験の利点と制限
N-(2-ethylhexyl)-2-methylbenzamide is a stable compound that can be easily synthesized and purified. It is also readily available and relatively inexpensive. These properties make N-(2-ethylhexyl)-2-methylbenzamide an ideal compound for use in laboratory experiments.
However, N-(2-ethylhexyl)-2-methylbenzamide has limitations in terms of its solubility and compatibility with other compounds. It is also known to degrade under certain conditions, such as exposure to UV radiation and high temperatures. These limitations must be taken into consideration when designing experiments that involve N-(2-ethylhexyl)-2-methylbenzamide.
将来の方向性
There are several areas of research that could benefit from further investigation into N-(2-ethylhexyl)-2-methylbenzamide. One potential direction is the development of more effective and stable sunscreen formulations. This could involve the use of novel compounds or the optimization of existing formulations.
Another area of research is the investigation of the potential effects of N-(2-ethylhexyl)-2-methylbenzamide on marine ecosystems. N-(2-ethylhexyl)-2-methylbenzamide has been shown to have negative effects on coral reefs and other marine organisms. Further research is needed to understand the extent of these effects and to develop strategies for mitigating them.
Finally, there is a need for more research into the safety and toxicity of N-(2-ethylhexyl)-2-methylbenzamide. While it is considered safe for use in cosmetic products, there is still much that is unknown about its long-term effects on human health. Further studies are needed to assess the potential risks associated with exposure to N-(2-ethylhexyl)-2-methylbenzamide.
合成法
N-(2-ethylhexyl)-2-methylbenzamide is synthesized by the reaction of 2-ethylhexanol with methacrylic acid in the presence of a catalyst. The process involves esterification and subsequent transesterification to produce the final product. The synthesis method is well-established and has been optimized to produce high yields of pure N-(2-ethylhexyl)-2-methylbenzamide.
科学的研究の応用
N-(2-ethylhexyl)-2-methylbenzamide has been extensively studied for its photoprotective properties. It is known to absorb UVB radiation, which is responsible for sunburn and skin cancer. N-(2-ethylhexyl)-2-methylbenzamide has also been shown to have a synergistic effect when combined with other sunscreen agents, such as avobenzone and oxybenzone. This makes N-(2-ethylhexyl)-2-methylbenzamide an important ingredient in the formulation of effective sunscreens.
特性
分子式 |
C16H25NO |
|---|---|
分子量 |
247.38 g/mol |
IUPAC名 |
N-(2-ethylhexyl)-2-methylbenzamide |
InChI |
InChI=1S/C16H25NO/c1-4-6-10-14(5-2)12-17-16(18)15-11-8-7-9-13(15)3/h7-9,11,14H,4-6,10,12H2,1-3H3,(H,17,18) |
InChIキー |
UNPOQTFLCFVMMZ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=CC=CC=C1C |
正規SMILES |
CCCCC(CC)CNC(=O)C1=CC=CC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 5-{[(4-chlorophenoxy)acetyl]amino}isophthalate](/img/structure/B291415.png)


